molecular formula C10H2F12O4Pb B009865 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) CAS No. 19648-88-5

1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)

Cat. No.: B009865
CAS No.: 19648-88-5
M. Wt: 621 g/mol
InChI Key: VPDFYHDIFAQDGC-UHFFFAOYSA-L
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Description

1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) is a chemical compound that features a lead ion coordinated with a hexafluorinated pentenolate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) typically involves the reaction of lead salts with hexafluorinated pentenolate ligands under controlled conditions. One common method involves the use of lead(II) acetate and hexafluoroacetylacetone in a solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.

    Reduction: Reduction reactions can convert the lead(2+) ion to lead(0) or lead(I) species.

    Substitution: The hexafluorinated pentenolate ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Lead oxides and fluorinated organic by-products.

    Reduction: Metallic lead and partially reduced lead species.

    Substitution: New lead complexes with different ligands.

Scientific Research Applications

1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of lead-based materials and catalysts.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) involves its interaction with molecular targets through coordination chemistry. The lead ion can form complexes with various ligands, influencing the reactivity and stability of the compound. The hexafluorinated pentenolate ligand contributes to the compound’s unique electronic properties, affecting its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Aluminium (2E)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate
  • Palladium (2+) bis [ (2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]
  • Barium bis [ (2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]

Uniqueness

1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) is unique due to the presence of the lead ion, which imparts distinct chemical and physical properties compared to its aluminum, palladium, and barium counterparts

Properties

CAS No.

19648-88-5

Molecular Formula

C10H2F12O4Pb

Molecular Weight

621 g/mol

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;lead(2+)

InChI

InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2

InChI Key

VPDFYHDIFAQDGC-UHFFFAOYSA-L

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2]

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2]

Origin of Product

United States

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